molecular formula C12H22O B14604172 1-[(Prop-2-yn-1-yl)oxy]nonane CAS No. 57975-89-0

1-[(Prop-2-yn-1-yl)oxy]nonane

Cat. No.: B14604172
CAS No.: 57975-89-0
M. Wt: 182.30 g/mol
InChI Key: ZUOXVQNXAWIZSG-UHFFFAOYSA-N
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Description

3-Nonyloxy-1-propyne is an organic compound characterized by the presence of a nonyl group attached to an oxygen atom, which is further connected to a propyne group. This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond. Alkynes are known for their unique chemical properties and reactivity, making them valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .

Chemical Reactions Analysis

Types of Reactions

3-Nonyloxy-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nonyloxy-1-propyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

3-Nonyloxy-1-propyne can be compared with other alkynes and ethers:

Properties

CAS No.

57975-89-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-prop-2-ynoxynonane

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3

InChI Key

ZUOXVQNXAWIZSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC#C

Origin of Product

United States

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